N~2~-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, aniline, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-methoxyaniline, which is then reacted with other intermediates to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N~2~-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N2-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: A precursor in the synthesis of the target compound.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine:
Uniqueness
N~2~-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H20ClN3O4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-27-14-5-3-12-9-17(24-16(12)11-14)20(26)22-8-7-19(25)23-13-4-6-18(28-2)15(21)10-13/h3-6,9-11,24H,7-8H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
JHROAATXIFJLTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.